氯苯唑西林钠

描述

Cloxacillin sodium is a semi-synthetic antibiotic belonging to the penicillin class. It is a chlorinated derivative of oxacillin and is primarily used to treat infections caused by beta-lactamase-producing staphylococci . This compound is effective against a range of bacterial infections, including impetigo, cellulitis, pneumonia, septic arthritis, and otitis externa .

科学研究应用

Cloxacillin sodium has a wide range of scientific research applications:

Chemistry: Used in studies involving beta-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Widely used in clinical settings to treat bacterial infections resistant to other penicillins.

Industry: Employed in the development of new antibiotic formulations and stability studies.

作用机制

Cloxacillin sodium exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes . The compound’s large R chain prevents beta-lactamases from binding, making it effective against beta-lactamase-producing staphylococci .

安全和危害

Cloxacillin may cause side effects including upset stomach, nausea, vomiting, diarrhea, gas, and mouth sores . Serious side effects may include unusual tiredness, muscle aches, joint pain/swelling, easy bruising/bleeding, signs of kidney problems, dark urine, stomach/abdominal pain, yellowing eyes/skin . It may rarely cause a severe intestinal condition due to a bacteria called C. difficile .

生化分析

Biochemical Properties

Cloxacillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, Cloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Cloxacillin sodium exerts its effects on various types of cells, primarily bacteria. It inhibits bacterial cell wall synthesis, leading to cell lysis . This lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that Cloxacillin sodium interferes with an autolysin inhibitor .

Molecular Mechanism

The molecular mechanism of Cloxacillin sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Dosage Effects in Animal Models

In animal models, such as dogs and cats, Cloxacillin sodium is applied at a dosage of 1/10 of a tube (0.3 g) every 24 hours

Metabolic Pathways

Cloxacillin sodium, like other penicillins, is metabolized via breakage of the beta-lactam ring to form an inactive penicilloic acid metabolite .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with components located within the bacterial cell wall .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cloxacillin sodium involves the reaction between 6-aminopenicillanic acid and 3-o-chlorophenyl-5-methylisoxazole-4-carbonyl chloride. This reaction produces the sodium salt of 3-o-chlorophenyl-5-methyl-4-isoxazolylpenicillin . The crystallization preparation method involves stirring a sodium isooctoate-alcohol solution with cloxacillin acid solution at a temperature of 5-25°C, followed by solventing-out crystallization using an ester or ether solventing-out agent .

Industrial Production Methods

In industrial settings, cloxacillin sodium is produced by reacting 6-aminopenicillanic acid with sodium hydroxide to generate 6-aminopenicillanic acid sodium. This is followed by a condensation reaction with o-chloroacyl chloride, acidification with dilute sulfuric acid, and the addition of a salt-forming agent such as sodium isooctanoate .

化学反应分析

Types of Reactions

Cloxacillin sodium undergoes various chemical reactions, including:

Oxidation: The compound is susceptible to degradation under oxidative conditions.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo substitution reactions, particularly involving its beta-lactam ring.

Common Reagents and Conditions

Oxidizing Agents: Used in oxidative degradation studies.

Acidic and Alkaline Conditions: The compound degrades under both acidic and alkaline conditions.

Major Products Formed

The major products formed from these reactions include various degradation products, which are typically analyzed using chromatographic methods .

相似化合物的比较

Similar Compounds

Dicloxacillin: Another penicillinase-resistant penicillin with similar uses.

Flucloxacillin: Known for its effectiveness against staphylococcal infections.

Nafcillin: Used for treating infections caused by penicillinase-producing staphylococci.

Oxacillin: A precursor to cloxacillin with a similar mechanism of action.

Uniqueness

Cloxacillin sodium is unique due to its chlorinated derivative structure, which enhances its resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing staphylococci, setting it apart from other penicillins .

属性

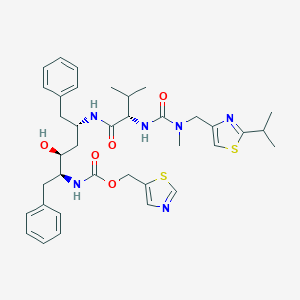

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cloxapen involves the conversion of 6-aminopenicillanic acid (6-APA) to the final product through a series of reactions.", "Starting Materials": [ "Phenylacetic acid", "6-Aminopenicillanic acid (6-APA)", "Triethylamine", "Methanol", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Water", "Chloroform" ], "Reaction": [ "The first step involves the condensation of phenylacetic acid and 6-APA in the presence of triethylamine and methanol to form phenylacetyl-6-APA.", "The phenylacetyl-6-APA is then acetylated with acetic anhydride to form phenylacetyl-6-APA triacetate.", "The triacetate is then hydrolyzed with sodium hydroxide to form phenylacetyl-6-APA.", "The phenylacetyl-6-APA is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form 6-(2-phenylacetamido)penicillanic acid.", "The final step involves the reaction of 6-(2-phenylacetamido)penicillanic acid with chloroform to form Cloxapen." ] } | |

CAS 编号 |

7081-44-9 |

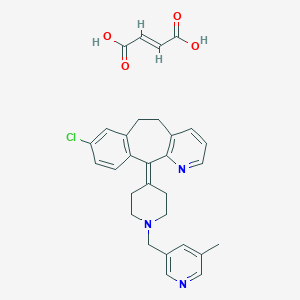

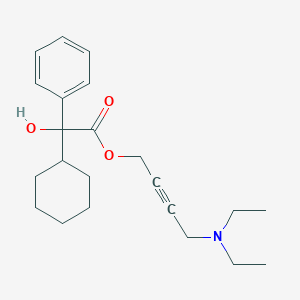

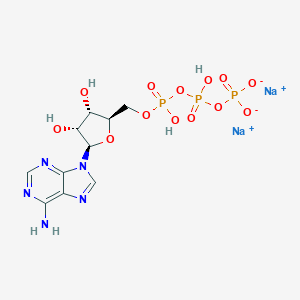

分子式 |

C19H20ClN3NaO6S |

分子量 |

476.9 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1 |

InChI 键 |

KNNWTOJBVOKDPC-VICXVTCVSA-N |

手性 SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |

规范 SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

其他 CAS 编号 |

7081-44-9 642-78-4 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

溶解度 |

WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/ 5.32e-02 g/L |

同义词 |

Chloroxacillin Cloxacillin Cloxacillin Sodium Cloxacillin, Sodium Sodium Cloxacillin Sodium, Cloxacillin Syntarpen Tegopen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。